4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid
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Overview
Description
“4-methoxy-3-(2-methoxyethylsulfamoyl)benzoic Acid” is a chemical compound with the CAS Number: 299181-49-0 . It has a molecular weight of 289.31 . The IUPAC name for this compound is 4-methoxy-3-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO6S/c1-17-6-5-12-19(15,16)10-7-8(11(13)14)3-4-9(10)18-2/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Luminescence Properties
Benzoic acid derivatives have been employed as ligands for the synthesis of lanthanide coordination compounds. The influence of substituents on the photophysical properties of these compounds has been explored, revealing that electron-donating groups enhance luminescence due to increased electron density, while electron-withdrawing groups decrease luminescence efficiency due to energy dissipation mechanisms. Such studies highlight the potential for designing materials with tailored luminescent properties for applications in lighting and display technologies (Sivakumar et al., 2010).
Toxicological Assessments
The toxic properties of benzoic acid derivatives have been studied, indicating that these compounds, including those similar to "4-methoxy-3-(2-methoxyethylsulfamoyl)benzoic Acid," exhibit a range of toxicological effects primarily affecting the hepatorenal system. This research provides crucial insights into the safety profiles of these chemicals, which is essential for their application in pharmaceuticals and other chemical products (Gorokhova et al., 2020).
Electrooxidation Applications
Electrooxidation techniques have been utilized for the synthesis of drug molecules, demonstrating a mild and efficient method to convert specific benzoic acid derivatives into their carboxylate forms. This approach, exemplified by the synthesis of 4-(Di-n-propylsulfamyl)benzoic acid, highlights the potential of electrochemical methods in pharmaceutical manufacturing, offering a safer and more sustainable alternative to traditional chemical synthesis (Michman & Weiss, 1990).
Doping Polyaniline for Conductive Materials
Benzoic acid and its derivatives have been used as dopants for polyaniline, enhancing its electrical conductivity. This application is significant for developing advanced conductive polymers, which are integral to various electronic and optoelectronic devices. The study on doping polyaniline with benzoic acid derivatives underscores the importance of chemical modifications in tailoring the properties of conductive polymers for specific applications (Amarnath & Palaniappan, 2005).
Crystalline Structures and Molecular Interactions
Research into the crystalline structures of alkoxy-substituted benzoic acids has provided insights into the molecular features governing their architectures. Understanding these structural dynamics is crucial for the design of materials with desired physical and chemical properties, applicable in pharmaceuticals, material science, and nanotechnology (Raffo et al., 2014).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-methoxy-3-(2-methoxyethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-17-6-5-12-19(15,16)10-7-8(11(13)14)3-4-9(10)18-2/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBWXIGRBWJXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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